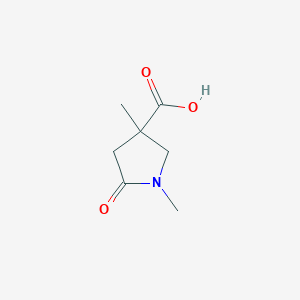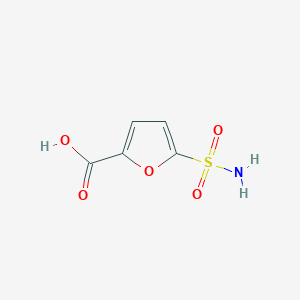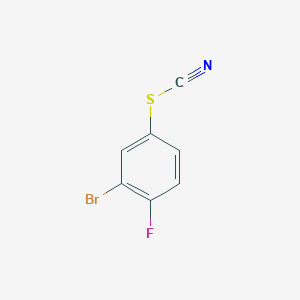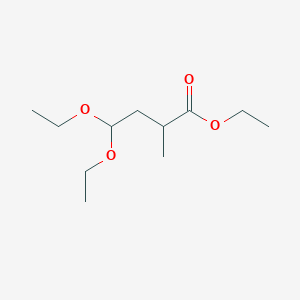![molecular formula C17H18N4O4S2 B2794910 ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate CAS No. 847400-98-0](/img/structure/B2794910.png)
ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate is a synthetic organic compound with a complex structure that incorporates several functional groups, making it a versatile molecule for various chemical reactions and applications. This compound is of interest in medicinal chemistry and synthetic organic chemistry due to its potential biological activities and utility in various synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate involves multiple steps:
Formation of the Thiazole Ring: : The process starts with the synthesis of the 2-oxobenzo[d]thiazole ring. This is typically achieved via cyclization of suitable precursors under acidic or basic conditions.
Triazole Formation: : The next step involves the creation of the 1,2,4-triazole ring, often formed by the reaction of hydrazine derivatives with acyl hydrazides under thermal conditions.
Coupling of Intermediate Compounds: : The intermediate thiazole and triazole derivatives are coupled together using a thiolation reaction, where a thioester or a similar sulfur-containing reagent is employed.
Final Esterification: : The final step involves esterification, where the coupled intermediate reacts with an ethyl esterifying agent under reflux conditions, often in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but optimized for large-scale operations. This includes:
Use of continuous flow reactors to improve reaction efficiency and yield.
Implementation of automated synthesis systems to control reaction conditions precisely.
Utilization of high-purity starting materials and reagents to ensure product quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, leading to the formation of sulfoxides or sulfones depending on the conditions and reagents used (e.g., hydrogen peroxide).
Reduction: : Reduction reactions may lead to the reduction of the carbonyl groups to alcohols or reduction of the thiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, particularly on the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents under basic or acidic conditions.
Major Products Formed
The major products depend on the specific reactions:
Oxidation can produce sulfoxides or sulfones.
Reduction can yield alcohols or reduced thiazole derivatives.
Substitution reactions can produce halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate has applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, exploring new synthetic pathways.
Biology: : Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated as a lead compound in drug discovery efforts, particularly in the development of anti-inflammatory and neuroprotective agents.
Industry: : Used in the production of specialty chemicals and materials due to its unique functional groups.
Mechanism of Action
The mechanism of action of ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate involves interaction with molecular targets, leading to specific biochemical effects:
Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, depending on its intended application. For example, in medicinal chemistry, it might target specific enzymes related to disease pathways.
Pathways Involved: : By binding to these targets, it can modulate biological pathways, such as inhibiting enzyme activity or altering gene expression, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate can be compared with compounds that have similar structures or functional groups:
Similar Compounds
Ethyl 4-((4-methyl-5-(benzothiazol-2-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate.
4-Methyl-5-(2-oxobenzo[d]thiazol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol.
Uniqueness: : What sets this compound apart is its specific combination of the thiazole, triazole, and oxobutanoate groups, which confer unique reactivity and biological activity not found in its analogs.
There you have it—a comprehensive breakdown of this compound. Quite the molecular marvel!
Properties
IUPAC Name |
ethyl 4-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-3-25-15(23)8-11(22)10-26-16-19-18-14(20(16)2)9-21-12-6-4-5-7-13(12)27-17(21)24/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGTYKUVWBFJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)



![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2794837.png)



![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794846.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2794849.png)

